molecular formula C20H19BrN4O2 B2415652 N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide CAS No. 1285536-66-4

N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2415652
CAS No.: 1285536-66-4
M. Wt: 427.302
InChI Key: SEIQLRFPNUPTPO-LPYMAVHISA-N
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Description

N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide is a synthetically derived small molecule characterized by a pyrazole core functionalized with a carboxamide and an imine-linked bromophenyl group. This specific structural architecture, featuring the (E)-ethylideneamino hydrazone bridge, is indicative of compounds designed for targeted protein interaction (source) . Compounds within this chemical class are frequently investigated for their potential as kinase inhibitors or modulators of various signaling pathways in oncology research (source) . The 4-ethoxyphenyl and 4-bromophenyl substituents are strategically incorporated to influence the molecule's lipophilicity, binding affinity, and overall pharmacokinetic profile, making it a valuable chemical tool for structure-activity relationship (SAR) studies (source) . Its primary research utility lies in the exploration of cell proliferation, apoptosis, and other critical cellular processes, providing insights for the development of novel therapeutic agents. This compound is for use in certified laboratory settings only.

Properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O2/c1-3-27-17-10-6-15(7-11-17)18-12-19(24-23-18)20(26)25-22-13(2)14-4-8-16(21)9-5-14/h4-12H,3H2,1-2H3,(H,23,24)(H,25,26)/b22-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIQLRFPNUPTPO-LPYMAVHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which may contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C20H19BrN4OC_{20}H_{19}BrN_{4}O, with a molecular weight of approximately 427.3 g/mol. The compound contains a bromobenzene moiety and an ethoxyphenyl group, which are essential for its biological interactions.

Biological Activity Overview

Recent studies have indicated that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activities of this compound are summarized below.

1. Anticancer Activity

Research has shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, this compound demonstrated significant cytotoxic effects against various cancer cell lines in vitro. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In preclinical models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential mechanism for treating inflammatory diseases.

3. Analgesic Effects

In animal models, the compound exhibited analgesic properties comparable to standard analgesics like ibuprofen. This effect was assessed using the tail-flick test and formalin test, indicating its potential use in pain management.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindingsMethodology
Study 1 Significant cytotoxicity against MCF-7 breast cancer cellsMTT assay for cell viability
Study 2 Reduction in inflammatory markers in LPS-stimulated macrophagesELISA for cytokine quantification
Study 3 Demonstrated analgesic effects in rodent modelsTail-flick and formalin tests

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide. For instance, derivatives containing the pyrazole moiety have shown promising results against multiple cancer cell lines. A study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against human breast adenocarcinoma (MCF7) cells, with growth inhibition percentages exceeding 80% .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedGrowth Inhibition (%)
Compound AMCF782
Compound BSNB-1986.61
Compound COVCAR-885.26

Antimicrobial Properties

In addition to its anticancer properties, this compound may also possess antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Research indicates that certain derivatives demonstrated significant antimicrobial activity, suggesting that this compound could be explored for use in treating infections caused by resistant pathogens .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedActivity (Zone of Inhibition in mm)
Compound DE. coli15
Compound ES. aureus18
Compound FP. aeruginosa12

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A comprehensive study focused on synthesizing various N-aryl pyrazoles, including this compound. The synthesized compounds were subjected to biological evaluation against different cancer cell lines and exhibited promising results in inhibiting cell proliferation through apoptosis mechanisms .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and its potential biological targets. These studies revealed favorable binding affinities, suggesting that this compound could effectively interact with key proteins involved in cancer progression and microbial resistance .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide?

The synthesis typically involves a multi-step protocol:

Core Pyrazole Formation : Start with cyclization of hydrazine derivatives (e.g., phenylhydrazine) with β-keto esters or diketones to form the pyrazole ring. Ethyl acetoacetate is a common precursor for 5-aminopyrazole intermediates .

Schiff Base Condensation : React the pyrazole-5-carboxylic acid derivative with a substituted benzaldehyde (e.g., 4-bromophenyl ethylideneamine) under acidic or reflux conditions to form the imine linkage .

Functionalization : Introduce the 4-ethoxyphenyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki reaction) if aryl halides are present .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for isolation.

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of substituents (e.g., ethoxyphenyl vs. bromophenyl groups). Distinct peaks for the imine proton (~8.5 ppm) and pyrazole protons (~6–7 ppm) are diagnostic .
  • X-ray Crystallography : Resolves stereochemistry of the (E)-ethylideneamino group and hydrogen-bonding patterns in the carboxamide moiety. Crystallization in ethanol or DMSO is common .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z ~450–460) .

Advanced: How do substituent modifications (e.g., bromophenyl vs. fluorophenyl) influence biological activity?

  • Electron-Withdrawing Groups : Bromine at the 4-position enhances electrophilicity, potentially improving receptor binding (e.g., enzyme inhibition via halogen bonding). Fluorine analogs may increase metabolic stability but reduce π-π stacking .
  • Ethoxy vs. Methoxy : Ethoxy groups improve lipophilicity (logP), enhancing membrane permeability. Methoxy derivatives show higher solubility but lower CNS penetration in preclinical models .
  • Methodology : Perform comparative SAR using in vitro assays (e.g., IC50_{50} against kinases) paired with computational docking (AutoDock Vina) to map steric/electronic effects .

Advanced: What computational strategies optimize reaction pathways for scaled synthesis?

  • Quantum Chemical Calculations : Use Gaussian 09 to model transition states and identify low-energy pathways for imine formation .
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., p-TsOH) for yield improvement .
  • In Silico Retrosynthesis : Tools like ICSynth (ICReDD) propose alternative routes using available intermediates (e.g., 4-bromophenyl ethylideneamine from ) .

Advanced: What in vitro assays are used to evaluate this compound’s enzyme inhibition potential?

  • Kinase Inhibition : Screen against EGFR or CDK2 using fluorescence polarization (FP) assays. IC50_{50} values correlate with pyrazole-carboxamide interactions in the ATP-binding pocket .
  • Carbonic Anhydrase Inhibition : Measure esterase activity via 4-nitrophenyl acetate hydrolysis. Ethoxyphenyl substituents show higher inhibition (Ki_i ~50 nM) due to hydrophobic pocket fitting .
  • CYP450 Metabolism : Use LC-MS/MS to monitor metabolite formation (e.g., demethylation of ethoxy groups) in human liver microsomes .

Advanced: How can solubility and bioavailability be improved without compromising activity?

  • Prodrug Design : Convert the carboxamide to a methyl ester (hydrolyzed in vivo) or PEGylate the ethoxyphenyl group .
  • Co-Crystallization : Use co-formers like succinic acid to enhance aqueous solubility. X-ray powder diffraction (XRPD) monitors stability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm diameter) for sustained release. Characterize via dynamic light scattering (DLS) .

Advanced: What challenges arise in resolving crystallographic disorder in the pyrazole ring?

  • Disordered Ethylideneamino Group : Use SHELXL refinement with PART instructions to model multiple conformations. Anisotropic displacement parameters (ADPs) clarify thermal motion .
  • Hydrogen Bonding Networks : Analyze Hirshfeld surfaces (CrystalExplorer) to identify key interactions (e.g., N–H⋯O bonds) that stabilize the lattice .
  • Low-Temperature Data Collection : Cool crystals to 100 K (liquid nitrogen) to reduce thermal disorder and improve resolution (<0.8 Å) .

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